4-Methoxybenzenesulfonamide

説明

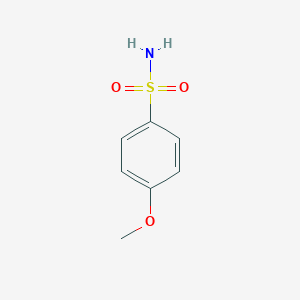

Structure

3D Structure

特性

IUPAC Name |

4-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFQEZBRFPAFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150200 | |

| Record name | Benzenesulfonamide, p-methoxy- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1129-26-6 | |

| Record name | 4-Methoxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, p-methoxy- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxybenzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxybenzenesulfonamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Methoxybenzenesulfonamide. The information is curated for professionals in research and development, offering detailed data and experimental protocols to support further investigation and application of this compound.

Chemical Identity and Structure

This compound, also known as p-methoxybenzenesulfonamide, is an organic compound featuring a methoxy (B1213986) group and a sulfonamide group attached to a benzene (B151609) ring in a para orientation.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1129-26-6[1] |

| Molecular Formula | C₇H₉NO₃S[2] |

| SMILES | COc1ccc(cc1)S(N)(=O)=O[3] |

| InChI Key | MSFQEZBRFPAFEX-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various solvents and biological systems.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 187.22 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 111-115 °C | [3] |

| Boiling Point | 352.2 ± 44.0 °C (Predicted) | |

| Solubility | Slightly soluble in water. Soluble in polar organic solvents. | [2] |

| pKa | 10.26 ± 0.10 (Predicted) |

Spectral Data

The following sections detail the characteristic spectral data for this compound, which are essential for its identification and structural elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the methoxy protons, and the sulfonamide protons.

Table 3: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | Aromatic protons ortho to -SO₂NH₂ |

| ~7.0 | Doublet | 2H | Aromatic protons ortho to -OCH₃ |

| ~4.9 | Singlet (broad) | 2H | -SO₂NH₂ |

| ~3.8 | Singlet | 3H | -OCH₃ |

Note: The chemical shift of the -NH₂ protons can be broad and its position may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

Table 4: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C-OCH₃ |

| ~135 | C-SO₂NH₂ |

| ~128 | Aromatic CH ortho to -SO₂NH₂ |

| ~114 | Aromatic CH ortho to -OCH₃ |

| ~55 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Table 5: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (sulfonamide) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (-OCH₃) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretching |

| ~1340, ~1160 | Strong | Asymmetric and symmetric S=O stretching (sulfonamide) |

| ~1250 | Strong | C-O stretching (aryl ether) |

Experimental Protocols

A common and efficient method for the synthesis of this compound involves a two-step process starting from anisole (B1667542).

Synthesis of 4-Methoxybenzenesulfonyl chloride

Materials:

-

Anisole

-

Chlorosulfonic acid

-

Ice

Procedure:

-

In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, place chlorosulfonic acid (3 molar equivalents).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Add anisole (1 molar equivalent) dropwise from the dropping funnel with vigorous stirring, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, continue stirring at this temperature for one hour, then allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid 4-methoxybenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.

-

Dry the product in a desiccator over anhydrous calcium chloride.

Synthesis of this compound

Materials:

-

4-Methoxybenzenesulfonyl chloride

-

Concentrated aqueous ammonia (B1221849)

Procedure:

-

In a round-bottom flask, add 4-methoxybenzenesulfonyl chloride to an excess of concentrated aqueous ammonia with stirring. The reaction is exothermic and should be cooled in an ice bath.

-

After the initial reaction subsides, warm the mixture gently on a water bath for 15-20 minutes to complete the reaction.

-

Cool the reaction mixture in an ice bath to precipitate the this compound.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.

Caption: Synthetic pathway for this compound.

Role in Drug Development and Signaling Pathways

While this compound itself is not a widely marketed drug, the sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents. Sulfonamides are known to act as inhibitors for various enzymes, including carbonic anhydrases and tyrosine kinases, and can disrupt crucial signaling pathways in cancer progression.[5] For instance, the broader class of sulfonamides has been investigated for its role in inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, which is critical for angiogenesis in tumors.[6][7] Furthermore, sulfonamides are famously known for their antibacterial properties, where they act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme involved in the bacterial folic acid synthesis pathway.[8]

The methoxy group on the benzene ring can influence the pharmacokinetic and pharmacodynamic properties of the molecule, such as its solubility, metabolic stability, and binding affinity to target proteins. Therefore, this compound serves as a valuable building block and intermediate in the synthesis of more complex, biologically active molecules for drug discovery and development.[2]

Currently, there is a lack of specific studies directly implicating this compound in the modulation of a particular signaling pathway. Further research is warranted to explore the specific biological targets and mechanisms of action of this compound and its derivatives.

References

- 1. This compound | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound 97 1129-26-6 [sigmaaldrich.com]

- 4. 4-甲氧基苯磺酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Video | Study.com [study.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-methoxybenzenesulfonamide, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and extensive characterization data to support research and development activities.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from anisole (B1667542). The first step involves the chlorosulfonation of anisole to produce the intermediate, 4-methoxybenzenesulfonyl chloride. This intermediate is then reacted with ammonia (B1221849) to yield the final product, this compound.

Synthesis Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methoxybenzenesulfonyl Chloride

This protocol describes the synthesis of 4-methoxybenzenesulfonyl chloride from anisole.

-

Materials:

-

Anisole

-

100% Sulfuric acid

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Water

-

Sodium chloride (NaCl)

-

-

Procedure:

-

In a reaction vessel, a mixture of 54.0 g (0.5 mol) of anisole and 46.0 ml (0.5 mol) of phosphorus oxychloride is prepared.

-

With stirring, 51.5 g (0.525 mol) of 100% sulfuric acid is added to the mixture while maintaining the temperature below 5°C using an ice-water bath.[1]

-

The ice-water bath is removed, and the reaction mixture is allowed to warm to approximately 29°C over about ninety minutes.

-

The mixture is then heated to about 95°C and maintained at this temperature for approximately two hours.[1]

-

After cooling, the reaction mixture is slowly poured into a mixture of 501.0 g of ice, 250.0 ml of water, and 31.0 g of sodium chloride, ensuring the temperature remains below 11°C.[1]

-

The resulting solid is collected by filtration, washed three times with 50.0 ml of ice water each time, and then dried to yield 4-methoxybenzenesulfonyl chloride.[1]

-

Step 2: Synthesis of this compound

This protocol outlines the reaction of 4-methoxybenzenesulfonyl chloride with ammonia to produce this compound. The formation of sulfonamides from sulfonyl chlorides and primary amines is a well-established procedure.[2]

-

Materials:

-

4-Methoxybenzenesulfonyl chloride

-

Aqueous ammonia solution (concentrated)

-

Inert solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

A base (e.g., Pyridine (B92270) or Triethylamine) may be used to neutralize the formed HCl.

-

-

Procedure:

-

Dissolve 4-methoxybenzenesulfonyl chloride in an inert solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia solution with vigorous stirring. The reaction is typically carried out in the presence of a base like pyridine or triethylamine (B128534) to neutralize the hydrochloric acid byproduct.[2]

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is then diluted with water and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Characterization of this compound

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₃S | [3] |

| Molecular Weight | 187.22 g/mol | [4] |

| Melting Point | 111-115 °C | [5] |

| Appearance | White to pale cream crystalline powder or solid | [6] |

| Solubility | Slightly soluble in water | [7] |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural confirmation of this compound can be achieved using ¹H and ¹³C NMR spectroscopy.

| ¹H NMR (400 MHz, CDCl₃) | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.74 | d, J = 8.8 Hz | 2H | Ar-H (ortho to SO₂NH₂) |

| 6.88 | d, J = 8.4 Hz | 2H | Ar-H (ortho to OCH₃) |

| 3.80 | s | 3H | OCH₃ |

| 7.29 | br | 1H | NH₂ |

| ¹³C NMR (100 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 163.1 | Ar-C (para to SO₂NH₂) |

| 130.5 | Ar-C (ipso to SO₂NH₂) |

| 129.5 | Ar-C (ortho to SO₂NH₂) |

| 114.2 | Ar-C (ortho to OCH₃) |

| 55.6 | OCH₃ |

(Note: The provided NMR data is for a similar compound, 4-Methoxy-N-phenylbenzenesulfonamide, and serves as a representative example. Actual chemical shifts may vary slightly for this compound.)[8]

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (sulfonamide) |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (methyl) |

| 1600-1450 | Medium-Strong | C=C stretching (aromatic ring) |

| 1350-1300 & 1180-1160 | Strong | S=O stretching (asymmetric & symmetric) |

| 1250-1200 | Strong | C-O-C stretching (asymmetric) |

| 1050-1000 | Medium | C-O-C stretching (symmetric) |

(Note: The interpretation is based on typical vibrational frequencies for the functional groups present in the molecule.)

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Relative Intensity | Assignment |

| 187 | High | [M]⁺ (Molecular ion) |

| 171 | High | [M-NH₂]⁺ |

| 108 | Medium | [CH₃OC₆H₄]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

(Note: The fragmentation pattern is predicted based on the structure of this compound.)[9]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow.

References

- 1. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. 4-Methoxybenzenesulfonyl chloride | 98-68-0 | Benchchem [benchchem.com]

- 3. 4-甲氧基苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. benchchem.com [benchchem.com]

- 6. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 7. hmdb.ca [hmdb.ca]

- 8. rsc.org [rsc.org]

- 9. This compound | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 4-Methoxybenzenesulfonamide Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxybenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse array of biologically active compounds. Derivatives of this core structure have demonstrated significant potential across multiple therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. Their activity often stems from the specific inhibition of key enzymes involved in pathological processes. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Core Biological Activities and Quantitative Data

Derivatives of this compound have been extensively studied for their anticancer, antimicrobial, and enzyme inhibitory properties. The quantitative data from these studies, primarily represented by half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, are summarized below for comparative analysis.

Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against a range of human cancer cell lines. The cytotoxic effects are often linked to the inhibition of enzymes crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and the PI3K/mTOR pathway.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 2-Aminopyridine derivatives with 4-methylbenzenesulfonamide moiety | MCF-7 (Breast) | 18.3 - 26.3 | E7070 | 36.3 |

| Tyrphostin AG17 analogs with 4-methylbenzenesulfonamide moiety | MCF-7 (Breast) | 26.3 | E7070 | 36.3 |

| 4-Methoxy hydrazone derivatives | K-562 (Leukemia) | 0.04 - 0.06 | Melphalan | > IC50 of derivatives |

| 4-Methoxy hydrazone derivatives | BV-173 (Leukemia) | ~0.04 - 0.08 | Melphalan | > IC50 of derivatives |

| 4-Methoxy hydrazone derivatives | SaOS-2 (Osteosarcoma) | ~0.05 - 0.1 | Melphalan | > IC50 of derivatives |

| Sulfonamide methoxypyridine derivatives (e.g., 22c) | HCT-116 (Colon) | 0.02 | - | - |

| Sulfonamide methoxypyridine derivatives (e.g., 22c) | MCF-7 (Breast) | 0.13 | - | - |

Table 1: Cytotoxic Activity of this compound and Related Derivatives Against Human Cancer Cell Lines.[1][2][3]

Enzyme Inhibitory Activity

A primary mechanism of action for many this compound derivatives is the inhibition of specific enzymes. Notable targets include carbonic anhydrases, lipoxygenases, and protein kinases, which are implicated in a variety of diseases.

| Target Enzyme | Derivative Class | Specific Compound | Inhibition (IC50/Kᵢ) | Reference Compound | Inhibition (Kᵢ) |

| Cyclin-dependent kinase 2 (CDK2) | 2-Aminopyridine derivatives | Compound 16 | IC50: 1.79 µM | Roscovitine | IC50: 0.43 µM |

| 12-Lipoxygenase (12-LOX) | 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide | Benzoxazole derivative (36) | IC50: < 1 µM | - | - |

| 12-Lipoxygenase (12-LOX) | 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide | Benzimidazole derivative (37) | IC50: < 1 µM | - | - |

| Carbonic Anhydrase I (hCA I) | 4-(Pyrazolyl)benzenesulfonamide ureas | SH7s | Kᵢ: 791.7–89,140 nM | Acetazolamide (AZA) | Kᵢ: 250 nM |

| Carbonic Anhydrase II (hCA II) | 4-(Pyrazolyl)benzenesulfonamide ureas | SH7s | Kᵢ: 34.5–157.1 nM | Acetazolamide (AZA) | - |

| Carbonic Anhydrase IX (hCA IX) | 4-(Pyrazolyl)benzenesulfonamide ureas | SH7s | Kᵢ: 15.9–67.6 nM | Acetazolamide (AZA) | Kᵢ: 25.8 nM |

| Carbonic Anhydrase XII (hCA XII) | 4-(Pyrazolyl)benzenesulfonamide ureas | SH7s | Kᵢ: 16.7–65.7 nM | - | - |

| PI3Kα | Sulfonamide methoxypyridine derivatives | 22c | IC50: 0.22 nM | - | - |

| mTOR | Sulfonamide methoxypyridine derivatives | 22c | IC50: 23 nM | - | - |

| Glyoxalase I (Glx-I) | 1,4-Benzenesulfonamide derivatives | Compound 26 | IC50: 0.39 µM | - | - |

| Glyoxalase I (Glx-I) | 1,4-Benzenesulfonamide derivatives | Compound 28 | IC50: 1.36 µM | - | - |

Table 2: Enzyme Inhibitory Activity of this compound and Related Derivatives.[1][3][4][5][6]

Antimicrobial Activity

Certain derivatives have also been investigated for their ability to inhibit the growth of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity.

| Derivative Class | Bacterial Strain | MIC (µg/mL) |

| Sulfonamide derivatives | Staphylococcus aureus ATCC 25923 | 64 - 256 |

| Sulfonamide derivatives | Clinical isolates of S. aureus | 64 - 512 |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Clinical isolates of S. aureus | 32 - 512 |

Table 3: Antimicrobial Activity of Sulfonamide Derivatives.[7][8][9]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of Derivatives

A general synthetic route to certain this compound derivatives involves the reaction of a substituted aniline (B41778) with 4-methoxybenzenesulfonyl chloride in the presence of a base. For more complex derivatives, multi-step syntheses are often required.

Example: Synthesis of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Analogues

The synthesis of tricyclic analogues of ABT-751 involves the initial modification of benzopyridothiadiazepine and benzopyridooxathiazepine to produce tricyclic quinazolinone or benzothiadiazine derivatives.[10] These reactions are typically carried out in organic solvents and may require heating or cooling to control the reaction rate. Purification of the final products is often achieved through crystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in DMSO, diluted with medium) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Enzyme Inhibition Assays

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against carbonic anhydrase isoforms is typically measured using a stopped-flow instrument to monitor the CO₂ hydration reaction.[11]

-

Assay Buffer: A specific buffer is used, for example, Tris-HCl buffer with a certain pH.

-

Enzyme and Inhibitor Incubation: The enzyme and inhibitor are pre-incubated together to allow for the formation of the enzyme-inhibitor complex.

-

Reaction Initiation: The reaction is initiated by mixing the enzyme-inhibitor solution with a CO₂-saturated solution.

-

Monitoring: The change in pH is monitored over time using a pH indicator.

-

Data Analysis: The initial rates of the reaction are determined, and the inhibition constants (Kᵢ) are calculated by fitting the data to appropriate inhibition models.

12-Lipoxygenase (12-LOX) Inhibition Assay

The inhibitory activity against 12-LOX can be determined using a UV-vis spectrophotometric assay.[4]

-

Reaction Mixture: The assay mixture contains a buffer (e.g., phosphate (B84403) buffer), the enzyme (human platelet 12-LOX), and the test compound.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Absorbance Measurement: The formation of the product, 12-hydroperoxyeicosatetraenoic acid (12-HPETE), is monitored by measuring the increase in absorbance at 234 nm.

-

Data Analysis: The initial reaction rates are calculated, and the IC50 values are determined from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Compound Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.

-

Bacterial Inoculum: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is added to each well.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanistic Visualizations

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action.

Caption: PI3K/mTOR Signaling Pathway Inhibition by Sulfonamide Derivatives.

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Caption: General Workflow for an In Vitro Enzyme Inhibition Assay.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide highlight their potential as anticancer, antimicrobial, and enzyme inhibitory agents. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for specific targets. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising lead compounds. The continued exploration of this chemical scaffold is poised to yield novel therapeutic agents for a range of human diseases.

References

- 1. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Spectroscopic Data Analysis of 4-Methoxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-methoxybenzenesulfonamide, a key intermediate in the synthesis of various pharmaceuticals. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and structural elucidation in drug discovery and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.74 | d | 8.8 | 2H | H-2, H-6 (aromatic) |

| 6.88 | d | 8.4 | 2H | H-3, H-5 (aromatic) |

| 4.95 (broad s) | s | - | 2H | -SO₂NH₂ |

| 3.80 | s | - | 3H | -OCH₃ |

d = doublet, s = singlet

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 163.1 | C-4 (aromatic) |

| 136.7 | C-1 (aromatic) |

| 129.3 | C-2, C-6 (aromatic) |

| 114.2 | C-3, C-5 (aromatic) |

| 55.6 | -OCH₃ |

Table 3: Key IR Absorption Data (KBr Pellet)

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| 3330, 3240 | Strong, Sharp | N-H stretch (sulfonamide) |

| 3080, 3010 | Medium | Aromatic C-H stretch |

| 2960, 2840 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1595, 1495 | Strong | Aromatic C=C stretch |

| 1330, 1160 | Strong | Asymmetric and Symmetric SO₂ stretch |

| 1260 | Strong | C-O stretch (aryl ether) |

| 830 | Strong | p-disubstituted benzene (B151609) C-H bend |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 187 | 45 | [M]⁺ (Molecular Ion) |

| 171 | 100 | [M - NH₂]⁺ |

| 156 | 20 | [M - OCH₃]⁺ |

| 108 | 35 | [C₇H₈O]⁺ |

| 92 | 30 | [C₆H₄O]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 transients.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer with proton decoupling. A spectral width of 250 ppm, a relaxation delay of 2.0 s, and 512 transients were used.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound was finely ground with potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was scanned from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.

-

Ionization: Electron Ionization (EI) was used as the ionization method, with an electron energy of 70 eV.

-

Mass Analysis: The mass spectrum was obtained using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 50-500 amu.

Spectroscopic Analysis Workflow

The logical workflow for the analysis of spectroscopic data is crucial for accurate structural elucidation.

Interpretation of Spectra

¹H NMR Spectrum

The ¹H NMR spectrum clearly indicates the presence of a para-substituted benzene ring with two distinct doublet signals at 7.74 and 6.88 ppm, characteristic of aromatic protons ortho and meta to an electron-donating group, respectively. The singlet at 3.80 ppm with an integration of 3H is assigned to the methoxy (B1213986) group protons. The broad singlet at 4.95 ppm, which integrates to 2H, is characteristic of the amine protons of the sulfonamide group.

¹³C NMR Spectrum

The ¹³C NMR spectrum shows five distinct signals, consistent with the five unique carbon environments in the molecule. The signal at 163.1 ppm is assigned to the aromatic carbon attached to the electron-donating methoxy group (C-4). The signal at 55.6 ppm corresponds to the carbon of the methoxy group. The remaining aromatic carbon signals are assigned based on their expected chemical shifts.

IR Spectrum

The IR spectrum provides key information about the functional groups present. The two sharp bands at 3330 and 3240 cm⁻¹ are characteristic of the symmetric and asymmetric N-H stretching vibrations of the primary sulfonamide. The strong absorptions at 1330 and 1160 cm⁻¹ are due to the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group. The strong band at 1260 cm⁻¹ confirms the presence of the aryl ether C-O bond.

Mass Spectrum

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 187, which corresponds to the molecular weight of this compound. The base peak at m/z 171 is attributed to the loss of an amino radical (-NH₂). Other significant fragments arise from the cleavage of the methoxy group and further fragmentation of the aromatic ring, providing confirmatory evidence for the proposed structure.

The Pivotal Role of the 4-Methoxybenzenesulfonamide Scaffold: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-methoxybenzenesulfonamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active molecules. Its unique electronic and structural properties have been exploited to develop potent and selective inhibitors for various enzymatic targets implicated in a range of pathologies, from inflammation and cancer to microbial infections. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to aid in the rational design of next-generation therapeutics.

Inhibition of 12-Lipoxygenase: A Target for Inflammatory Diseases

The 12-lipoxygenase (12-LOX) enzyme is a critical player in the biosynthesis of inflammatory mediators, making it an attractive target for the development of anti-inflammatory drugs.[1] Analogs of this compound have emerged as potent inhibitors of this enzyme.

Quantitative Structure-Activity Relationship Data

The inhibitory potency of 4-((benzyl)amino)benzenesulfonamide derivatives against 12-LOX is highly dependent on the substitution pattern on both the benzenesulfonamide (B165840) and the benzyl (B1604629) moieties. The following table summarizes the key SAR findings from various studies.[2]

| Compound ID | R1 (Benzenesulfonamide) | R2 (Benzyl) | 12-LOX IC50 (µM)[2] |

| 1 | H | 2-OH, 3-OMe | 5.1 |

| 2 | H | 2-OH | >40 |

| 3 | H | 3-OMe | >40 |

| 4 | H | 2-OMe | >40 |

| 5 | H | 2-NH2 | >40 |

| 6 | 2-benzothiazole | 2-OH, 3-OMe | 0.34 |

| 7 | 2-benzoxazole | 2-OH, 3-OMe | 0.79 |

| 8 | 2-benzimidazole | 2-OH, 3-OMe | 0.57 |

| 9 | 2-thiophene | 2-OH, 3-OMe | 0.45 |

Key SAR Insights:

-

Essentiality of the Catechol-like Moiety: The presence of a 2-hydroxy and 3-methoxy substitution pattern on the benzyl ring is critical for potent 12-LOX inhibition. Removal of either the 2-OH or 3-OMe group, or methylation of the 2-OH group, leads to a significant loss of activity.[2]

-

Enhancement by Heterocyclic Moieties: Replacement of the terminal phenyl ring with heterocyclic systems like benzothiazole, benzoxazole, and thiophene (B33073) dramatically enhances inhibitory potency, with IC50 values dropping into the nanomolar range.[2]

Experimental Protocol: 12-Lipoxygenase Inhibition Assay

The following is a detailed protocol for determining the in vitro inhibitory activity of compounds against 12-lipoxygenase.

Materials:

-

Purified human platelet-type 12-lipoxygenase

-

Arachidonic acid (substrate)

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.4

-

Test compounds dissolved in DMSO

-

UV/Vis spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a working solution of 12-LOX in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes.

-

Compound Incubation: In a quartz cuvette, add 1 mL of the assay buffer, the desired concentration of the test compound (typically from a 10 mM DMSO stock), and the enzyme solution. Incubate the mixture at room temperature for 5 minutes to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid in ethanol (B145695) to a final concentration of 10 µM.

-

Data Acquisition: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, 12-hydroperoxyeicosatetraenoic acid (12-HPETE). Record the absorbance every 10 seconds for 5 minutes.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute). The percent inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control reaction)] x 100

-

IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway

The 12-lipoxygenase pathway plays a significant role in inflammatory signaling. Arachidonic acid, released from the cell membrane, is converted by 12-LOX to 12-HETE, which can then act as a signaling molecule to promote inflammation.[1][3]

Carbonic Anhydrase Inhibition: A Multifaceted Therapeutic Target

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. This compound and its analogs are well-established inhibitors of various CA isoforms.

Quantitative Structure-Activity Relationship Data

The inhibitory profile of this compound derivatives against different human carbonic anhydrase (hCA) isoforms varies significantly based on the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. The following table presents the inhibition constants (Ki) for a selection of analogs against key hCA isoforms.

| Compound ID | R1 (Benzenesulfonamide) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 |

| 10 | H | 1110 | 3.3 | 6.8 | 2.0 |

| 11 | 4-F | 980 | 2.9 | 5.5 | 1.8 |

| 12 | 4-Cl | 850 | 2.5 | 4.9 | 1.5 |

| 13 | 4-Br | 790 | 2.2 | 4.5 | 1.3 |

Key SAR Insights:

-

Primary Sulfonamide is Key: The unsubstituted sulfonamide moiety (-SO2NH2) is crucial for coordinating with the zinc ion in the active site of carbonic anhydrases.

-

Isoform Selectivity: Modifications to the aromatic ring can impart isoform selectivity. For instance, introducing bulky or halogen substituents can differentially affect binding to the various CA isoforms, which have subtly different active site topologies.

Experimental Protocol: Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition

The stopped-flow technique is a rapid kinetic method used to measure the catalytic activity of carbonic anhydrase and the inhibitory potency of compounds.[5][6]

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

CO2-saturated water

-

Buffer: 20 mM HEPES, pH 7.4, containing a pH indicator (e.g., phenol (B47542) red)

-

Test compounds dissolved in DMSO

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a solution of the CA enzyme in the buffer. Prepare a series of dilutions of the test compound in the buffer.

-

Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

-

Mixing and Measurement: One syringe of the stopped-flow apparatus is filled with the CO2-saturated water, and the other syringe is filled with the enzyme/inhibitor solution in the buffer containing the pH indicator.

-

Data Acquisition: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (milliseconds to seconds). The hydration of CO2 produces protons, causing a pH drop that is detected by the indicator.

-

Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance versus time curve.

-

Ki Determination: The inhibition constant (Ki) is determined by measuring the reaction rates at various substrate (CO2) and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

Signaling Pathway

In the context of cancer, the tumor-associated isoform CA IX plays a crucial role in regulating pH in the hypoxic tumor microenvironment. By catalyzing the extracellular hydration of CO2, it contributes to an acidic extracellular pH while maintaining a more alkaline intracellular pH, which promotes tumor cell survival and proliferation.[7][8][9]

Antimicrobial Activity: Combating Bacterial Resistance

Sulfonamides were among the first synthetic antimicrobial agents and continue to be relevant in the face of growing antibiotic resistance. This compound analogs have been investigated for their activity against a range of bacterial pathogens.

Quantitative Structure-Activity Relationship Data

The antimicrobial efficacy of sulfonamides is often correlated with their physicochemical properties, which influence their ability to inhibit dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. The following table shows the Minimum Inhibitory Concentration (MIC) values for representative analogs against common bacterial strains.

| Compound ID | R1 (Benzenesulfonamide) | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| Sulfamethoxazole | (Standard) | 16 | 32 |

| 14 | 4-NH2 | 8 | 16 |

| 15 | 4-NO2 | 32 | 64 |

| 16 | 4-Cl | 16 | 32 |

| 17 | 4-CH3 | 32 | 64 |

Key SAR Insights:

-

PABA Analogs: The antimicrobial activity of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), allowing them to act as competitive inhibitors of DHPS.

-

Electronic Effects: Electron-donating groups, such as an amino group at the 4-position, can enhance activity, likely by increasing the compound's affinity for the enzyme's active site.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[10][11][12]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Test compounds dissolved in DMSO

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (0.5 McFarland standard) from a fresh culture and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in CAMHB to obtain a range of concentrations. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the test compound and the positive control well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

This guide has provided a detailed overview of the structure-activity relationships of this compound analogs, focusing on their inhibitory activities against 12-lipoxygenase, carbonic anhydrases, and bacterial targets. The presented quantitative data, experimental protocols, and pathway visualizations offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design of novel and more effective therapeutic agents based on this versatile chemical scaffold.

References

- 1. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 5. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New insights into the physiological role of carbonic anhydrase IX in tumour pH regulation. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]

- 8. Regulation of tumor pH and the role of carbonic anhydrase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

In Vitro Anticancer Activity Screening of 4-Methoxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for the in vitro screening of 4-Methoxybenzenesulfonamide for its potential anticancer activity. While specific experimental data for this compound is not extensively detailed in publicly available literature, this document outlines the established protocols and prevalent mechanisms of action observed for structurally related benzenesulfonamide (B165840) derivatives. The benzenesulfonamide scaffold is a recognized pharmacophore in anticancer drug discovery, with many derivatives exhibiting potent cytotoxic effects through various mechanisms.[1][2]

Core Experimental Protocols for Anticancer Screening

A systematic in vitro evaluation is critical to determine the anticancer potential of a compound. The following are detailed experimental protocols for key assays.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is largely impermeable to cell membranes.[4] The amount of this colored product is directly proportional to the number of viable cells.[4]

Protocol:

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.[1]

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

-

Treat the cells with serial dilutions of the compound to determine the dose-dependent effect. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for a specified period, typically 24 to 72 hours.

-

-

MTT Addition and Incubation:

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[3]

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[1]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

-

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on the progression of the cell cycle.[1] Many anticancer agents induce cell cycle arrest at specific phases, preventing cell division.[5]

Protocol:

-

Cell Treatment:

-

Treat cancer cells with this compound at its predetermined IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[1]

-

-

Staining:

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer. The data will generate histograms representing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

-

Data Interpretation:

-

An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest at that checkpoint.[5]

-

Apoptosis Detection by Annexin V-FITC/PI Staining

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[6] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment:

-

Treat cells with this compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).

-

-

Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells promptly by flow cytometry.

-

Interpretation of Results:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

-

Potential Mechanisms and Signaling Pathways

Benzenesulfonamide derivatives are known to exert their anticancer effects through multiple mechanisms.

Carbonic Anhydrase Inhibition

A primary mechanism for the anticancer activity of many sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[1][2] These enzymes are overexpressed in various tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[1] The sulfonamide moiety can coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition.[1]

Induction of Apoptosis

Many anticancer compounds, including sulfonamide derivatives, induce apoptosis in cancer cells.[6] This can occur through two main pathways:

-

Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress and involves the BCL-2 family of proteins.[6] Pro-apoptotic proteins like BAX and BAK cause mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c.[6] Cytochrome c then activates a cascade of caspases (e.g., caspase-9 and caspase-3), which execute the apoptotic program.[7]

-

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface.[8] This leads to the activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, linking to the intrinsic pathway.[7][8]

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Anticancer agents can induce cell cycle arrest, providing time for DNA repair or triggering apoptosis if the damage is too severe.[9] The p53 tumor suppressor protein plays a crucial role in this process by inducing the expression of cell cycle inhibitors like p21, which can lead to G1 or G2/M arrest.[5][9] Prolonged mitotic arrest can also lead to DNA damage and subsequent p53 induction.[10]

Data Presentation

Quantitative data from the screening assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |

| MCF-7 | Breast | Data to be determined |

| A549 | Lung | Data to be determined |

| HT-29 | Colon | Data to be determined |

| DU-145 | Prostate | Data to be determined |

Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Control | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC₅₀) | Data to be determined | Data to be determined | Data to be determined |

Table 3: Apoptosis Induction by this compound

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC₅₀) | Data to be determined | Data to be determined | Data to be determined |

Visualizations of Workflows and Pathways

Diagrams illustrating experimental workflows and signaling pathways are essential for clear communication of complex processes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 4. ijcrt.org [ijcrt.org]

- 5. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of intrinsic and extrinsic apoptosis pathways in the human leukemic MOLT-4 cell line by terpinen-4-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methoxybenzenesulfonamide as a potential carbonic anhydrase inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, making them a significant therapeutic target for a range of diseases, including glaucoma, epilepsy, and cancer.[1] Sulfonamides represent a well-established class of potent CA inhibitors. This technical guide explores the potential of 4-methoxybenzenesulfonamide as a carbonic anhydrase inhibitor. While direct inhibitory data for this specific compound is not extensively documented in publicly available literature, this paper will provide a comprehensive overview of the foundational principles of CA inhibition by structurally related benzenesulfonamides. We will delve into the mechanism of action, relevant quantitative data for analogous compounds, detailed experimental protocols for assessing inhibitory activity, and the structure-activity relationships that suggest the potential efficacy of this compound.

Introduction to Carbonic Anhydrases

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO2 transport, respiration, and electrolyte secretion.[1] There are fifteen known human CA isoforms, each with distinct tissue distribution and physiological roles.[1] The involvement of CAs in various pathological conditions has made them a prime target for therapeutic intervention.[1] For instance, inhibition of specific CA isoforms can lead to a reduction in intraocular pressure in glaucoma patients or have anticonvulsant effects.[2]

The Sulfonamide Class of Carbonic Anhydrase Inhibitors

Primary sulfonamides (R-SO2NH2) are a cornerstone in the development of carbonic anhydrase inhibitors.[1] The inhibitory action of sulfonamides is primarily attributed to the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme.[1] This interaction mimics the binding of the natural substrate, thereby blocking the catalytic activity of the enzyme.[3] The benzene (B151609) ring of the sulfonamide can also form important van der Waals and hydrogen-bonding interactions with amino acid residues in the active site, further enhancing binding affinity.[4]

Synthesis of Benzenesulfonamide (B165840) Derivatives

The synthesis of benzenesulfonamide derivatives can be achieved through various established chemical routes. A common method involves the reaction of a corresponding sulfonyl chloride with an amine. For instance, N-substituted sulfonamides can be synthesized by reacting a substituted aniline (B41778) with a benzenesulfonyl chloride derivative. While specific synthesis routes for this compound are readily available in chemical literature, a general approach for creating a library of substituted benzenesulfonamides for structure-activity relationship studies is outlined below.

A general synthetic route may involve the chlorosulfonation of a substituted benzene, followed by amination. For example, anisole (B1667542) (methoxybenzene) can be treated with chlorosulfonic acid to yield 4-methoxybenzenesulfonyl chloride, which can then be reacted with ammonia (B1221849) to produce this compound.

Quantitative Inhibition Data for Analogous Compounds

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| Benzenesulfonamide | 250 | 150 | - | - |

| Acetazolamide | 250 | 12 | 25 | 5.7 |

| 4-Aminobenzenesulfonamide | 100,000 | 3,100 | - | - |

| 4-Fluorobenzenesulfonamide | 835 | 46.9 | 4.5 | 1.1 |

| 4-Chlorobenzenesulfonamide | 1500 | 755 | 38.9 | 12.4 |

Note: The data presented is for analogous compounds and is intended to provide a comparative context for the potential inhibitory activity of this compound. The '-' indicates data not available in the cited sources.

The addition of a methoxy (B1213986) group can influence the electronic properties and steric profile of the benzene ring, which in turn can affect the binding affinity and selectivity for different CA isoforms.[1]

Experimental Protocols for Carbonic Anhydrase Inhibition Assays

The inhibitory activity of compounds against carbonic anhydrase is typically determined using enzyme inhibition assays. A widely used method is the stopped-flow CO2 hydration assay.

Stopped-Flow CO2 Hydrase Assay

This method measures the ability of an inhibitor to block the CA-catalyzed hydration of CO2.

Materials and Reagents:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

HEPES buffer (20 mM, pH 7.4)

-

CO2-saturated water

-

pH indicator (e.g., phenol (B47542) red)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isoforms and the test inhibitor.

-

Assay Mixture: In one syringe of the stopped-flow instrument, prepare a solution containing the CA enzyme, HEPES buffer, and the pH indicator.

-

Inhibitor Incubation: Add varying concentrations of the test inhibitor to the enzyme solution and incubate for a specific period to allow for enzyme-inhibitor binding.

-

Reaction Initiation: In the second syringe, place the CO2-saturated water.

-

Measurement: Rapidly mix the contents of the two syringes. The hydration of CO2 to carbonic acid will cause a pH change, which is detected by the pH indicator as a change in absorbance over time.

-

Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations. The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is then calculated by plotting the enzyme activity against the inhibitor concentration. The Ki value can be determined from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides

Caption: Sulfonamide binding to the CA active site.

Experimental Workflow for CA Inhibition Assay

Caption: Carbonic Anhydrase Inhibition Assay Workflow.

Structure-Activity Relationship (SAR) of Benzenesulfonamide Inhibitors

The inhibitory potency and isoform selectivity of benzenesulfonamide derivatives are significantly influenced by the nature and position of substituents on the benzene ring. Generally, substituents at the para-position can extend into a hydrophobic pocket within the active site, and modifications at this position can be used to tune the binding affinity and selectivity. The introduction of a methoxy group at the 4-position, as in this compound, is expected to influence the electronic and steric properties of the molecule. The methoxy group is an electron-donating group, which could affect the pKa of the sulfonamide moiety and, consequently, its binding to the zinc ion. Furthermore, the methoxy group can participate in hydrogen bonding or van der Waals interactions within the active site, potentially enhancing binding affinity for specific isoforms.[1]

Conclusion and Future Directions

While direct experimental data on the carbonic anhydrase inhibitory activity of this compound is currently lacking in the public domain, the well-established principles of CA inhibition by sulfonamides and the known structure-activity relationships of benzenesulfonamide derivatives suggest that it is a promising candidate for further investigation. The presence of the methoxy group at the para-position could confer favorable binding characteristics.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of human carbonic anhydrase isoforms. Such studies would provide the necessary quantitative data to fully assess its potential as a selective and potent CA inhibitor. Further structural studies, such as X-ray crystallography of the compound in complex with various CA isoforms, would provide valuable insights into its binding mode and could guide the design of novel, more effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Carbonic anhydrase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 3. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 4-Methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4-methoxybenzenesulfonamide. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who are interested in the detailed structural characteristics of sulfonamide-containing compounds. This document summarizes key crystallographic data, outlines experimental protocols for its determination, and presents a logical workflow for structural analysis.

Molecular Structure and Conformation

This compound (C7H9NO3S) is a sulfonamide derivative characterized by a methoxy (B1213986) group at the para position of the benzene (B151609) ring.[1] The molecular structure consists of a central sulfonamide group (-SO2NH2) attached to a 4-methoxyphenyl (B3050149) group. The geometry of the molecule is influenced by the electronic and steric effects of these functional groups.

The sulfonamide group is a key pharmacophore in a wide range of therapeutic agents, and its conformation plays a crucial role in its biological activity. The presence of the electron-donating methoxy group on the phenyl ring can influence the electronic properties of the sulfonamide moiety, potentially affecting its interaction with biological targets.[2]

Crystallographic Data

The three-dimensional arrangement of this compound in the solid state has been determined by single-crystal X-ray diffraction. The following tables summarize the key crystallographic parameters and selected bond lengths and angles, providing a quantitative description of its molecular geometry.

Crystal Data and Structure Refinement

| Parameter | This compound Derivative 1 | This compound Derivative 2 | N-(4-Methoxybenzoyl)benzenesulfonamide |

| Chemical Formula | C14H15NO3S | C14H15NO3S | C14H13NO4S |

| Formula Weight | 277.34 | 291.31 | 291.31 |

| Crystal System | Monoclinic | Orthorhombic | Triclinic |

| Space Group | P21 | P bca | P-1 |

| a (Å) | 9.1777 (4) | 7.9273(5) | 5.3059 (5) |

| b (Å) | 5.2179 (2) | 9.3159(6) | 10.6343 (10) |

| c (Å) | 15.1621 (7) | 18.0174(12) | 11.9139 (11) |

| α (°) | 90 | 94.6420(18) | 89.792 (3) |

| β (°) | 103.518 (2) | 93.0310(17) | 87.392 (3) |

| γ (°) | 90 | 114.9200(15) | 83.944 (3) |

| Volume (ų) | 705.97 (5) | 1195.5(1) | 667.79 (11) |

| Z | 2 | 2 | 2 |

| Temperature (K) | 296 | 298 | 293 |

| Radiation | Mo Kα | Mo Kα | Cu Kα |

| Wavelength (Å) | 0.71073 | 0.71073 | 1.54178 |

Data for derivatives are provided for comparative purposes.[3][4]

Selected Bond Lengths and Bond Angles

| Bond | Length (Å) | Angle | Angle (°) |

| S1-O1 | 1.4254(17) | O2-S1-O1 | 119.5(1) |

| S1-O2 | 1.4225(17) | O2-S1-N1 | 110.00(11) |

| S1-N1 | 1.6237(18) | O1-S1-N1 | 106.55(10) |

| S1-C6 | 1.749(2) | N1-S1-C6 | 106.55(10) |

| N1-C7 | 1.403(3) | C7-N1-S1 | 123.4(1) |

| C1-C6 | 1.385(3) | C2-C1-C6 | 120.4(2) |

| C4-O3 | 1.366(3) | C5-C4-O3 | 125.0(2) |

Note: The provided bond lengths and angles are from a representative N-substituted derivative and are expected to be similar in the parent compound.

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental stages, from synthesis and crystallization to data collection and structure refinement.

Synthesis of this compound

A common method for the synthesis of sulfonamides is the reaction of the corresponding sulfonyl chloride with an amine. For this compound, this would involve the reaction of 4-methoxybenzenesulfonyl chloride with ammonia (B1221849).

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 4-methoxybenzenesulfonyl chloride in an appropriate aprotic solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Amine Addition: The flask is cooled in an ice bath, and a solution of aqueous ammonia is added dropwise with vigorous stirring. The reaction is typically exothermic.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.

Protocol:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent. The choice of solvent is critical and is often determined empirically.[5]

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (often to 100 K) to reduce thermal vibrations of the atoms. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[6][7]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This initial model is then refined to obtain the best possible fit to the experimental data.[3]

Visualizations

To aid in the understanding of the experimental process, the following diagrams illustrate the molecular structure of this compound and the workflow for crystal structure determination.

References

- 1. This compound | C7H9NO3S | CID 70789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L08961.06 [thermofisher.com]

- 3. N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(4-Methoxybenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How To [chem.rochester.edu]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

The Versatility of 4-Methoxybenzenesulfonamide in the Innovation of Organic Materials

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel organic materials with tailored functionalities has led scientists to explore a vast chemical space for versatile building blocks. Among these, 4-Methoxybenzenesulfonamide has emerged as a molecule of significant interest. Its inherent structural features—an electron-rich methoxy-substituted aromatic ring and a polar sulfonamide group capable of hydrogen bonding—provide a unique platform for the rational design of advanced organic materials.[1] This technical guide delves into the core aspects of utilizing this compound in the development of new organic materials, with a particular focus on their potential applications in organic electronics.

Core Molecular Attributes and Synthetic Potential